1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.23 g/mol . It is also known by its IUPAC name, 5-(amino(nitroso)methyl)-1-ethylpiperidin-2-one . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, a hydroxy group, and a carboximidamide group.
Vorbereitungsmethoden
The synthesis of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves several steps. . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amino group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Wirkmechanismus
The mechanism of action of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s chemical structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide can be compared with other similar compounds, such as:
1-ethyl-6-oxopiperidine-3-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboxamide:
1-ethyl-6-oxopiperidine-3-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and uses.
The uniqueness of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H15N3O2 |
---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
InChI |
InChI=1S/C8H15N3O2/c1-2-11-5-6(8(9)10-13)3-4-7(11)12/h6,13H,2-5H2,1H3,(H2,9,10) |
InChI-Schlüssel |
UHMXMNKCNPVHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(CCC1=O)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.